Tiamulin-d10 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

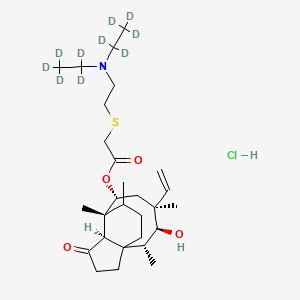

Structure

3D Structure of Parent

Properties

Molecular Formula |

C28H48ClNO4S |

|---|---|

Molecular Weight |

540.3 g/mol |

IUPAC Name |

[(2R,3S,4S,6R,7R,8R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethylsulfanyl]acetate;hydrochloride |

InChI |

InChI=1S/C28H47NO4S.ClH/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28;/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3;1H/t19?,20-,22+,24-,25-,26+,27-,28?;/m0./s1/i2D3,3D3,9D2,10D2; |

InChI Key |

WRHXJTYYMRJQPZ-XAUQTLEFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CCSCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H](C23CCC([C@@]1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C)C([2H])([2H])C([2H])([2H])[2H].Cl |

Canonical SMILES |

CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Tiamulin-d10 Hydrochloride: A Technical Guide for Researchers

CAS Number: 1322626-74-3

This technical guide provides an in-depth overview of Tiamulin-d10 Hydrochloride, a deuterated analog of the pleuromutilin antibiotic Tiamulin. Designed for researchers, scientists, and drug development professionals, this document outlines the compound's key chemical properties, provides detailed experimental protocols for its use as an internal standard in analytical methods, and illustrates its mechanism of action through a signaling pathway diagram.

Core Data Presentation

The quantitative data for this compound is summarized in the table below, offering a clear and structured reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 1322626-74-3 | N/A |

| Molecular Formula | C₂₈H₃₈D₁₀ClNO₄S | N/A |

| Molecular Weight | 540.26 g/mol | N/A |

| Purity | >95% (HPLC) | N/A |

| Solubility | Soluble in Ethanol and Methanol | N/A |

| Storage Temperature | +4°C | N/A |

| Appearance | Pale Yellow to Beige Solid | N/A |

Experimental Protocols

This compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Tiamulin in various biological matrices. Its use significantly improves the accuracy and precision of the analytical method by correcting for variations during sample preparation and analysis.

Preparation of this compound Internal Standard Stock and Working Solutions

-

Stock Solution (1 mg/mL):

-

Accurately weigh 1 mg of this compound.

-

Dissolve in 1 mL of methanol.

-

Vortex to ensure complete dissolution.

-

Store at -20°C in an amber vial.

-

-

Working Solution (e.g., 1 µg/mL):

-

Perform a serial dilution of the stock solution with methanol or an appropriate solvent to achieve the desired concentration.

-

The final concentration of the working solution should be optimized based on the expected concentration range of the analyte (Tiamulin) in the samples.

-

Sample Preparation for LC-MS/MS Analysis of Tiamulin in Biological Matrices (e.g., Plasma, Tissue)

This protocol provides a general guideline; specific matrix effects may require further optimization.

-

Sample Aliquoting:

-

Aliquot a known volume or weight of the biological sample (e.g., 100 µL of plasma or 100 mg of homogenized tissue) into a clean microcentrifuge tube.

-

-

Internal Standard Spiking:

-

Add a small, precise volume of the this compound working solution to each sample, calibration standard, and quality control sample. This ensures that the IS is present at a consistent concentration across all samples.

-

-

Protein Precipitation/Extraction:

-

Add an appropriate volume of a protein precipitation solvent (e.g., acetonitrile or methanol, often containing 0.1% formic acid to improve ionization) to the sample. A common ratio is 3:1 (solvent:sample).

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

-

Centrifugation:

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins and other cellular debris.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean tube or a 96-well plate, being cautious not to disturb the pellet.

-

-

Evaporation and Reconstitution (Optional but Recommended):

-

For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small, known volume of the mobile phase starting condition (e.g., 100 µL of 90:10 water:acetonitrile with 0.1% formic acid). This step helps to concentrate the analyte and ensures compatibility with the LC system.

-

-

Final Centrifugation/Filtration:

-

Centrifuge the reconstituted samples again to remove any remaining particulates.

-

Alternatively, filter the samples through a 0.22 µm syringe filter.

-

-

LC-MS/MS Analysis:

-

Transfer the final extract to an autosampler vial for injection into the LC-MS/MS system.

-

Data Analysis for Quantification

-

The concentration of Tiamulin in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (Tiamulin/Tiamulin-d10 Hydrochloride).

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

-

The concentration of Tiamulin in the unknown samples is then interpolated from this calibration curve.

Mandatory Visualizations

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tiamulin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1] It specifically targets the 50S subunit of the bacterial ribosome.[1] The drug binds to the peptidyl transferase center (PTC), a critical region responsible for peptide bond formation.[1] By occupying this site, Tiamulin prevents the proper positioning of the aminoacyl-tRNA, thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.[1]

References

An In-depth Technical Guide to the Synthesis of Tiamulin-d10 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Tiamulin-d10 Hydrochloride, a deuterated analog of the pleuromutilin antibiotic Tiamulin. This document details the synthetic pathway, experimental protocols, and relevant quantitative data. The inclusion of a deuterated internal standard is crucial for accurate quantification in pharmacokinetic and metabolic studies.

Introduction

Tiamulin is a semi-synthetic antibiotic derived from pleuromutilin, a natural product of the fungus Pleurotus mutilus. It is widely used in veterinary medicine to treat various bacterial infections in livestock. Tiamulin functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1] The synthesis of isotopically labeled analogs, such as this compound, is essential for use as internal standards in mass spectrometry-based bioanalytical assays, enabling precise and accurate quantification of the parent drug in biological matrices. The deuteration is typically introduced in the diethylaminoethylthio side chain.

Synthetic Pathway

The synthesis of this compound involves a two-stage process:

-

Synthesis of the Deuterated Side Chain Precursor: Preparation of 2-(diethylamino-d10)ethanethiol hydrochloride.

-

Coupling Reaction: Reaction of a pleuromutilin derivative with the deuterated side chain to form Tiamulin-d10, followed by salt formation.

The overall synthetic scheme is presented below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2-(diethylamino-d10)ethanethiol

A plausible method for the synthesis of the deuterated side-chain precursor is outlined below, based on established methods for amine deuteration and thiol synthesis.

Step 1: Synthesis of Diethylamine-d10

A common method for preparing deuterated amines is through reductive amination.

-

Materials: Acetaldehyde-d4, Ethylamine-d5 hydrochloride, Sodium cyanoborohydride (NaBH3CN), Methanol, Diethyl ether, Hydrochloric acid.

-

Procedure:

-

To a solution of ethylamine-d5 hydrochloride in methanol, add acetaldehyde-d4.

-

Stir the mixture at room temperature for 1 hour to form the corresponding imine in situ.

-

Cool the reaction mixture to 0°C and slowly add sodium cyanoborohydride.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by adding aqueous hydrochloric acid.

-

Extract the aqueous layer with diethyl ether to remove unreacted starting materials.

-

Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product, diethylamine-d10, with diethyl ether.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield diethylamine-d10.

-

Step 2: Synthesis of 2-(diethylamino-d10)ethanethiol

-

Materials: Diethylamine-d10, Ethylene sulfide (thiirane), Toluene.

-

Procedure:

-

In a pressure-sealed reaction vessel, dissolve diethylamine-d10 in toluene.

-

Cool the solution to 0°C and add ethylene sulfide dropwise.

-

Seal the vessel and heat the reaction mixture to 80-100°C for 3-5 hours.

-

After cooling, carefully vent the vessel.

-

The resulting solution containing 2-(diethylamino-d10)ethanethiol can be used directly in the next step or purified by distillation under reduced pressure.

-

Synthesis of this compound

This procedure is adapted from published patents for the synthesis of non-deuterated Tiamulin.

Step 1: Tosylation of Pleuromutilin

-

Materials: Pleuromutilin, p-Toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane (DCM).

-

Procedure:

-

Dissolve pleuromutilin in dichloromethane and cool to 0°C.

-

Add pyridine to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride.

-

Stir the reaction mixture at 0°C for 2 hours, then at room temperature for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with aqueous HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tosyl-pleuromutilin.

-

Step 2: Synthesis of Tiamulin-d10

-

Materials: Tosyl-pleuromutilin, 2-(diethylamino-d10)ethanethiol, Sodium hydroxide or Potassium hydroxide, Methyl isobutyl ketone (MIBK).

-

Procedure:

-

Dissolve tosyl-pleuromutilin in methyl isobutyl ketone.

-

Add an equimolar amount of 2-(diethylamino-d10)ethanethiol.

-

Add an aqueous solution of sodium hydroxide (15-20% w/v) to the mixture.

-

Heat the reaction mixture to 50-60°C and stir for 60-70 minutes.

-

Monitor the disappearance of tosyl-pleuromutilin by HPLC.

-

After the reaction is complete, cool the mixture to room temperature and separate the aqueous layer.

-

Wash the organic layer with water and then brine.

-

The organic solution contains the Tiamulin-d10 free base.

-

Step 3: Formation of this compound

-

Materials: Tiamulin-d10 solution in MIBK, Hydrochloric acid (in a suitable solvent like isopropanol or ether).

-

Procedure:

-

To the solution of Tiamulin-d10 in MIBK, add a solution of hydrochloric acid dropwise with stirring.

-

The this compound will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold MIBK or diethyl ether, and dry under vacuum.

-

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of Tiamulin, which can be expected to be similar for its deuterated analog.

| Parameter | Value | Reference |

| Reaction Time | 60-70 minutes | Chinese Patent CN103450060A |

| Reaction Temperature | 50-60°C | Chinese Patent CN103450060A |

| Solvent | Methyl isoamyl ketone | Chinese Patent CN103450060A |

| Catalyst | Sodium hydroxide or Potassium hydroxide | Chinese Patent CN103450060A |

| Chromatographic Purity | 94.5-95.1% | Chinese Patent CN103450060A |

| Parameter | Value | Reference |

| Overall Yield | >80% | Chinese Patent CN104892476A |

| Starting Material | p-toluenesulfonic acid pleuromutilin ester | Chinese Patent CN104892476A |

| Reagent | Salt of diethylaminoethane derivative | Chinese Patent CN104892476A |

Mechanism of Action

Tiamulin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center. This binding interferes with the proper positioning of the CCA-ends of tRNA molecules, thereby preventing the formation of peptide bonds and halting protein elongation.

References

Tiamulin-d10 Hydrochloride: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research applications of Tiamulin-d10 Hydrochloride, a stable isotope-labeled derivative of the pleuromutilin antibiotic, Tiamulin. This document details its primary use as an internal standard in quantitative analytical methods, outlines experimental protocols, and presents relevant quantitative data for researchers in pharmacology, veterinary medicine, and food safety.

Core Application: Internal Standard for Quantitative Analysis

This compound serves as an indispensable tool in analytical chemistry, primarily utilized as an internal standard (IS) for the accurate quantification of Tiamulin in complex biological and environmental matrices.[][2] Its deuterated form ensures that it co-elutes with the unlabeled Tiamulin during chromatographic separation and exhibits identical ionization efficiency in mass spectrometry, yet is distinguishable by its higher mass-to-charge ratio (m/z).[2] This co-elution and similar behavior in the ion source compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification of Tiamulin.

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry-based assays, including Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[2][3][4]

Experimental Workflow for Tiamulin Quantification

The general workflow for quantifying Tiamulin in a given sample using this compound as an internal standard is depicted below. This process is fundamental in studies such as pharmacokinetic analysis, residue monitoring in animal tissues, and metabolic studies.

Detailed Experimental Protocols

The following protocols are synthesized from various published methodologies for the quantification of Tiamulin using a stable isotope-labeled internal standard. These should be adapted based on the specific matrix and instrumentation.

Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Tiamulin Fumarate and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Store these solutions at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the Tiamulin primary stock solution with a suitable solvent (e.g., methanol or acetonitrile).

-

Concentrations for the calibration curve typically range from 0.05 µg/mL to 50 µg/mL.[5]

-

-

Internal Standard Spiking Solution:

Sample Preparation (Example: Plasma)

-

Aliquoting:

-

Pipette a 0.5 mL aliquot of the plasma sample into a clean 15 mL polypropylene centrifuge tube.[5]

-

-

Internal Standard Spiking:

-

Add a precise volume (e.g., 50 µL) of the this compound internal standard spiking solution to each plasma sample, calibration standard, and quality control sample.[5]

-

Vortex briefly to mix.

-

-

Liquid-Liquid Extraction (LLE):

-

Evaporation and Reconstitution:

UPLC-MS/MS Conditions

The following table summarizes typical parameters for the analysis of Tiamulin.

| Parameter | Value |

| Chromatography System | UPLC/HPLC system |

| Column | C18 or Biphenyl column[4] |

| Mobile Phase A | 0.1% Formic Acid in Water[4] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |

| Gradient Elution | A typical gradient starts with a high percentage of aqueous phase and ramps up the organic phase to elute the analyte. |

| Flow Rate | 0.3 - 0.6 mL/min |

| Injection Volume | 2 - 10 µL |

| Column Temperature | 35°C |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization Positive (ESI+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV[2] |

| Source Temperature | ~120°C[2] |

| Desolvation Temperature | ~385°C[2] |

Quantitative Data and Method Performance

The use of this compound as an internal standard allows for the development of robust and sensitive analytical methods. The table below presents a summary of performance characteristics from various studies.

| Parameter | Crucian Carp Tissue[2] | Goose Plasma[5] | Medicated Feed[4] |

| Linearity Range | 5 - 1000 ng/mL | 0.5 - 50 µg/mL | Not specified |

| Correlation Coefficient (R²) | 0.9964 | 0.9994 | > 0.99 |

| Limit of Detection (LOD) | 0.03 µg/kg | 0.1 µg/mL | Not specified |

| Limit of Quantification (LOQ) | 0.1 µg/kg | 0.5 µg/mL | Not specified |

| Recovery | 80.35 - 108.24% | ~90% | 73.58 - 115.21% |

| Intra-day Precision (CV%) | < 15% | < 7.93% | Not specified |

| Inter-day Precision (CV%) | < 15% | < 7.93% | Not specified |

Application in Metabolic Studies

Beyond its role as an internal standard for the parent drug, this compound can also be instrumental in metabolic research. Stable isotope labeling is a powerful technique for tracing the metabolic fate of a drug in vivo.[6][7] By administering the labeled compound, researchers can identify and quantify metabolites using mass spectrometry, as the deuterium label will be incorporated into the metabolic products. This allows for the elucidation of biotransformation pathways, such as hydroxylation and N-deethylation, which are known metabolic routes for Tiamulin.[8]

The diagram below illustrates the principle of using a stable isotope-labeled compound to trace metabolic pathways.

Conclusion

This compound is a critical research tool for the accurate and precise quantification of Tiamulin in various biological and environmental samples. Its primary application as an internal standard in LC-MS/MS methods is well-established and essential for pharmacokinetic, residue analysis, and food safety studies. Furthermore, its utility extends to metabolic research, where it can serve as a tracer to elucidate the biotransformation pathways of Tiamulin. The protocols and data presented in this guide provide a comprehensive resource for researchers employing this stable isotope-labeled compound in their work.

References

- 2. Frontiers | A UPLC-MS/MS method for simultaneous determination of tiamulin and its metabolites in Crucian carp (Carassius carassius): an in vivo metabolism and tissue distribution study [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of an LC-MS/MS method for the quantification of tiamulin, trimethoprim, tylosin, sulfadiazine and sulfamethazine in medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and antibacterial activity of tiamulin after single and multiple oral administrations in geese - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of tritium- and carbon-14-labeled tiamulin in dogs, rats, and pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 8. Comprehensive Analysis of Tiamulin Metabolites in Various Species of Farm Animals Using Ultra-High-Performance Liquid Chromatography Coupled to Quadrupole/Time-of-Flight - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiamulin's Mechanism of Action: A Technical Guide to Ribosomal Inhibition

An In-depth Analysis for Researchers and Drug Development Professionals

Tiamulin, a semi-synthetic derivative of the diterpene antibiotic pleuromutilin, is a potent inhibitor of bacterial protein synthesis. Its bacteriostatic activity is primarily directed against a range of Gram-positive bacteria, mycoplasmas, and anaerobes. This guide provides a detailed examination of the molecular mechanisms underpinning tiamulin's action, focusing on its interaction with the bacterial ribosome. It includes quantitative data on its inhibitory effects, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism: Inhibition of Peptidyl Transferase

Tiamulin exerts its antibiotic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1] Specifically, it binds to the 50S subunit, the larger of the two ribosomal subunits.[2][3] The binding site is located within the peptidyl transferase center (PTC), the highly conserved catalytic core of the ribosome responsible for forming peptide bonds between amino acids.[4][5][6]

The interaction of tiamulin with the PTC is precise and disruptive. The drug's tricyclic mutilin core lodges into a pocket at the A-site (aminoacyl-tRNA binding site), while its C14 side chain extension partially overlaps with the P-site (peptidyl-tRNA binding site).[4][5][7] This dual-site interaction physically obstructs the correct positioning of the aminoacyl and peptidyl portions of transfer RNA (tRNA) molecules. By preventing the proper alignment of these substrates, tiamulin directly inhibits the formation of the peptide bond, thereby arresting the elongation of the nascent polypeptide chain and halting protein synthesis.[5][8]

Quantitative Analysis of Tiamulin Activity

The efficacy of tiamulin as a protein synthesis inhibitor has been quantified through various biochemical assays. These studies provide critical data on its binding affinity for the ribosome and its concentration-dependent inhibition of translation.

| Parameter | Value | Organism/System | Method | Reference |

| IC₅₀ | 0.10 µg/mL (~0.20 µM) | S. aureus (in vitro transcription/translation) | Cell-free Luciferase Reporter Assay | [4] |

| Association Constant (Kₐ) | 6.15 x 10⁶ M⁻¹ | E. coli 70S Ribosomes | Equilibrium Dialysis | [7] |

| Dissociation Constant (Kₑ) | ~163 nM | E. coli 70S Ribosomes | Calculated (1/Kₐ) | [7] |

Experimental Protocols

The following sections detail the methodologies used in seminal studies to elucidate the mechanism of action of tiamulin.

Ribosome Binding Affinity via Equilibrium Dialysis

This method, adapted from studies on pleuromutilin derivatives, is used to determine the binding affinity and stoichiometry of tiamulin to bacterial ribosomes.[7]

Objective: To quantify the binding of radiolabeled tiamulin to 70S ribosomes at equilibrium.

Materials:

-

Purified 70S ribosomes from E. coli.

-

³H-labeled tiamulin of high specific activity.

-

Standard Buffer: 10 mM Tris-HCl (pH 7.8), 10 mM Mg-acetate, 60 mM NH₄Cl, 6 mM 2-mercaptoethanol.

-

Dialysis membrane (e.g., 12-14 kDa MWCO).

-

Equilibrium dialysis cells.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Ribosome Preparation: Thaw and dilute purified 70S ribosomes in cold Standard Buffer to a final concentration of 1-5 µM. Activate ribosomes by heating at 40°C for 15 minutes, then cool on ice.

-

Dialysis Setup: Assemble dialysis cells with a pre-soaked dialysis membrane separating the two chambers.

-

Sample Loading: Load one chamber with the ribosome solution (e.g., 100 µL). Load the opposing chamber with an equal volume of Standard Buffer containing a known concentration of ³H-tiamulin (ranging from nanomolar to micromolar concentrations).

-

Equilibration: Seal the dialysis cells and incubate with gentle agitation at a constant temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (typically 18-24 hours).

-

Sampling: After incubation, carefully withdraw aliquots (e.g., 50 µL) from both the ribosome-containing chamber and the buffer-only chamber.

-

Quantification: Mix each aliquot with scintillation fluid and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate the concentration of free tiamulin (Cf) from the CPM in the buffer-only chamber.

-

Calculate the concentration of total tiamulin in the ribosome chamber.

-

The concentration of bound tiamulin (Cb) is the total concentration in the ribosome chamber minus Cf.

-

Plot Cb versus Cf or perform Scatchard analysis (Cb/Cf versus Cb) to determine the dissociation constant (Kd) and the number of binding sites.

-

In Vitro Translation Inhibition Assay

This assay measures the concentration-dependent inhibition of protein synthesis by tiamulin in a bacterial cell-free system.[4]

Objective: To determine the IC₅₀ value of tiamulin for bacterial protein synthesis.

Materials:

-

S. aureus S30 cell-free extract.

-

Energy mix (containing ATP, GTP, amino acids, etc.).

-

Reporter mRNA (e.g., Firefly Luciferase).

-

Tiamulin stock solution (dissolved in a suitable solvent like DMSO).

-

Luciferase assay substrate.

-

Luminometer.

Procedure:

-

Reaction Setup: In a microplate, prepare reaction mixtures containing the S. aureus cell-free extract, energy mix, and luciferase mRNA template.

-

Inhibitor Addition: Add tiamulin to the wells at a range of final concentrations (e.g., 0.01 µg/mL to 100 µg/mL). Include a no-drug control (vehicle only).

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation to occur.

-

Luminescence Measurement: Add the luciferase assay substrate to each well according to the manufacturer's instructions.

-

Data Acquisition: Immediately measure the luminescence signal using a luminometer.

-

Data Analysis:

-

Normalize the luminescence values to the no-drug control (100% activity).

-

Plot the percentage of protein synthesis activity against the logarithm of the tiamulin concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of tiamulin that inhibits 50% of luciferase synthesis).

-

Chemical Footprinting of the Tiamulin Binding Site

Chemical footprinting is used to identify the specific nucleotides within the 23S rRNA that interact with or are protected by the bound tiamulin molecule.[9]

Objective: To map the tiamulin binding site on the 23S rRNA at single-nucleotide resolution.

Materials:

-

Purified 70S ribosomes or 50S subunits.

-

Tiamulin.

-

Chemical probing reagents: e.g., CMCT (1-cyclohexyl-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate), which modifies unpaired uridines.

-

Primer extension reagents: reverse transcriptase, dNTPs, ddNTPs for sequencing ladder, and a radiolabeled DNA primer complementary to a region downstream of the PTC on the 23S rRNA.

-

Denaturing polyacrylamide gel electrophoresis (PAGE) equipment.

Procedure:

-

Ribosome-Drug Binding: Incubate purified ribosomes with and without tiamulin (at concentrations above the Kd, e.g., 1-10 µM) in a suitable buffer to allow binding.

-

Chemical Modification: Treat the ribosome-drug complexes and control ribosomes with CMCT. The reagent will modify rRNA bases that are accessible (i.e., not involved in secondary structure or protected by the bound drug). Quench the reaction after a short incubation.

-

RNA Extraction: Purify the 23S rRNA from the modified ribosomes.

-

Primer Extension: Anneal the radiolabeled primer to the purified 23S rRNA. Extend the primer using reverse transcriptase. The enzyme will stop (or pause) one nucleotide before a base that has been chemically modified.

-

Gel Electrophoresis: Separate the resulting cDNA fragments on a high-resolution denaturing polyacrylamide gel. Run a sequencing ladder (generated using the same primer and unmodified rRNA) alongside the footprinting samples.

-

Analysis: Visualize the gel by autoradiography. Compare the band patterns of the tiamulin-treated sample to the no-drug control. A diminished band intensity at a specific position in the tiamulin lane indicates that the drug protected that nucleotide from chemical modification, identifying it as part of the binding site.

Molecular Basis of Tiamulin Resistance

Understanding resistance mechanisms is crucial for drug development. Resistance to tiamulin primarily arises from alterations in its ribosomal target.

-

Ribosomal RNA Mutations: The most common resistance mechanism involves point mutations in the 23S rRNA gene.[2] Specific nucleotides identified by footprinting and crystallography as being crucial for binding are often implicated. For example, mutations at positions A2058, A2059, G2061, and A2503 (E. coli numbering) have been associated with reduced susceptibility to tiamulin.[2] These changes can decrease the binding affinity of the drug to the PTC.

-

Ribosomal Protein Mutations: Mutations in the gene encoding ribosomal protein L3 have also been shown to confer tiamulin resistance.[3] The L3 protein has a loop that extends into the PTC. Alterations in this loop can indirectly affect the conformation of the 23S rRNA in the drug-binding pocket, thereby reducing tiamulin's inhibitory effect.[3][10]

References

- 1. Semi-automated protein binding methodology using equilibrium dialysis and a novel mixed-matrix cassette approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Staphylococcus aureus RnpA Inhibitors: Computational-Guided Design, Synthesis and Initial Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Synthesis and Antibacterial Activity of Novel Pleuromutilin Derivatives [jstage.jst.go.jp]

- 6. Doxycycline - Wikipedia [en.wikipedia.org]

- 7. RNA Structure Analysis by Chemical Probing with DMS and CMCT | Springer Nature Experiments [experiments.springernature.com]

- 8. U2504 Determines the Species Specificity of the A-site Cleft Antibiotics. The Structures of Tiamulin, Homoharringtonine and Bruceantin Bound to the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Transcription in Staphylococcus aureus by a Primary Sigma Factor-Binding Polypeptide from Phage G1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

An In-Depth Technical Guide to the Physical and Chemical Properties of Tiamulin-d10 HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Tiamulin-d10 Hydrochloride (HCl), a deuterated analog of the pleuromutilin antibiotic Tiamulin. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and analytical method development.

Chemical and Physical Properties

Tiamulin-d10 HCl is a stable, isotopically labeled form of Tiamulin HCl. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Tiamulin-d10 HCl

| Property | Value | Reference(s) |

| Chemical Name | [(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethylsulfanyl]acetate;hydrochloride | [1] |

| Molecular Formula | C₂₈H₃₈D₁₀ClNO₄S | [2] |

| Molecular Weight | 540.26 g/mol | [2] |

| CAS Number | 1322626-74-3 | [2] |

| Appearance | Pale Yellow to Beige Solid | [] |

| Melting Point | 59-62°C | [] |

| Purity | >95% (by HPLC) | [2] |

| Storage | Store at -20°C under an inert atmosphere | [] |

| Solubility (Qualitative) | Soluble in Ethanol and Methanol | [] |

| Estimated pKa (Strongest Basic) | 9.51 (for Tiamulin) | [4] |

| Estimated logP | 4.5 (for Tiamulin) | [4] |

Solubility

Stability

Detailed stability studies on Tiamulin-d10 HCl under forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal) have not been extensively published. However, studies on Tiamulin fumarate indicate that the molecule is susceptible to degradation under acidic and oxidative conditions, while being relatively stable to heat and light[6][7]. It is important to note that Tiamulin is unstable under alkaline conditions[6].

Mechanism of Action

Tiamulin, and by extension Tiamulin-d10 HCl, is a bacteriostatic antibiotic that inhibits protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center[5]. This binding prevents the correct positioning of the tRNA molecule, thereby inhibiting the formation of peptide bonds and halting protein elongation.

References

An In-depth Technical Guide to the Solubility of Tiamulin-d10 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and relevant experimental protocols for Tiamulin-d10 Hydrochloride. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry.

Disclaimer: Publicly available quantitative solubility data for this compound is limited. The information presented herein includes qualitative data for this compound and quantitative data for the closely related, non-deuterated compound, Tiamulin Fumarate, which can serve as a useful reference.

Physicochemical Properties of this compound

This compound is the deuterated analogue of Tiamulin Hydrochloride. The introduction of deuterium atoms provides a higher molecular weight, making it suitable for use as an internal standard in quantitative mass spectrometry-based analyses.

| Property | Value |

| Molecular Formula | C₂₈H₃₈D₁₀ClNO₄S |

| Molecular Weight | 540.26 g/mol |

| Appearance | Pale Yellow to Beige Solid |

| Storage | Store at -20°C, under inert atmosphere |

Solubility Data

For reference and comparative purposes, the following table summarizes the quantitative solubility data for the non-deuterated form, Tiamulin Fumarate.

| Solvent | Solubility (mg/mL) | Reference |

| Ethanol | ~1 | [1] |

| Dimethyl Sulfoxide (DMSO) | ~15 | [1] |

| Dimethylformamide (DMF) | ~30 | [1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 | [1] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the kinetic and thermodynamic solubility of a pharmaceutical compound like this compound.

3.1. Kinetic Solubility Assay

This method is often used in early drug discovery for high-throughput screening.

-

Objective: To determine the solubility of a compound in an aqueous buffer after a short incubation time, starting from a concentrated stock solution in an organic solvent (typically DMSO).

-

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for analysis)

-

Multichannel pipettes

-

Plate shaker

-

UV/Vis microplate reader or nephelometer

-

-

Procedure:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO stock dilution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature for a defined period, typically 1.5 to 2 hours.

-

Analysis:

-

Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

-

UV/Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Measure the absorbance of the supernatant in a UV-transparent plate at the λmax of Tiamulin. Compare the absorbance to a standard curve prepared in a DMSO/PBS mixture to determine the concentration of the dissolved compound.

-

-

3.2. Thermodynamic (Equilibrium) Solubility Assay

This method measures the solubility of a compound at equilibrium and is considered the "gold standard."

-

Objective: To determine the concentration of a compound in a saturated solution in equilibrium with its solid phase.

-

Materials:

-

This compound (solid)

-

Selected aqueous buffer (e.g., PBS, pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV or MS).

-

-

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. Ensure that undissolved solid remains.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration of this compound using a validated HPLC method. A standard curve of known concentrations should be used for accurate quantification.

-

Visualizations

4.1. Experimental Workflow for Solubility Determination

Caption: General workflow for kinetic and thermodynamic solubility assays.

4.2. Tiamulin's Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Caption: Tiamulin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1]

References

An In-Depth Technical Guide to the Stability and Storage of Tiamulin-d10 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Tiamulin-d10 Hydrochloride. The information presented is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their studies. The following sections detail storage recommendations, stability-indicating analytical methodologies, and the mechanism of action of Tiamulin.

Overview of this compound

This compound is a deuterated analog of Tiamulin Hydrochloride, a pleuromutilin antibiotic. Tiamulin is used in veterinary medicine to treat various bacterial infections. The deuteration of the diethylaminoethyl group is intended to offer a stable isotopic label for use in pharmacokinetic and metabolic studies, allowing for its differentiation from the non-deuterated form.

Recommended Storage and Handling

Proper storage and handling are critical to maintaining the stability and purity of this compound. The following conditions are recommended based on available product information and safety data sheets.

| Parameter | Recommended Condition |

| Temperature | +4°C is the recommended storage temperature for the neat compound. Some suppliers of the non-deuterated form recommend refrigerated storage at 2-8°C . |

| Humidity | Store in a dry place. Tiamulin has been noted to be slightly hygroscopic. |

| Light | Store protected from light. While specific photostability data for the d10 version is limited, general best practices for chemical reagents dictate protection from light to prevent potential degradation. |

| Container | Keep the container tightly closed to prevent moisture absorption and contamination. |

| Ventilation | Store in a well-ventilated area. |

| Handling | Handle in a well-ventilated place. Wear appropriate personal protective equipment (PPE), including gloves and eye protection. Avoid inhalation of dust and contact with skin and eyes. |

Stability Profile and Degradation Pathways

A stability-indicating study on Tiamulin Fumarate revealed its susceptibility to degradation under acidic and oxidative conditions, while it showed stability to heat and UV light.

Factors Affecting Stability of Tiamulin Compounds

Caption: Logical relationship of factors affecting Tiamulin stability.

Experimental Protocols for Stability Testing

The following protocols are based on a validated stability-indicating study for Tiamulin Fumarate and can be adapted for this compound. These methods are crucial for assessing the stability of the compound and identifying any degradation products.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

4.1.1. Acidic Degradation

-

Method: Dissolve a known concentration of this compound in a solution of 5 M hydrochloric acid (HCl).

-

Condition: Reflux the solution for a specified period (e.g., 6 hours).

-

Analysis: Neutralize the solution and analyze by a suitable chromatographic method (e.g., UHPLC) at various time points to monitor the extent of degradation.

4.1.2. Oxidative Degradation

-

Method: Dissolve the compound in a solution of 10% hydrogen peroxide (H₂O₂).

-

Condition: Keep the solution at room temperature for an extended period (e.g., up to 4 days).

-

Analysis: Monitor the degradation profile over time using a validated analytical method.

4.1.3. Thermal Degradation

-

Method: Expose the solid compound or a solution to elevated temperatures (e.g., 90°C).

-

Condition: Maintain the temperature for a defined duration.

-

Analysis: Assess for any degradation compared to a control sample stored at recommended conditions. Studies on Tiamulin Fumarate suggest it is stable under thermal stress.

4.1.4. Photolytic Degradation

-

Method: Expose the compound (solid or in solution) to UV light at a specific wavelength (e.g., 254 nm).

-

Condition: The exposure should follow ICH Q1B guidelines, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: Compare the exposed sample to a dark control to determine the extent of photodegradation. Tiamulin Fumarate has been shown to be photostable.

Stability-Indicating Analytical Methods

4.2.1. Ultra-High-Performance Liquid Chromatography (UHPLC) A validated UHPLC method is crucial for separating this compound from its potential degradation products.

-

Column: A C18 column is typically suitable.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous buffer (e.g., 0.1% ortho-phosphoric acid, pH 3.5) and an organic solvent (e.g., methanol or acetonitrile). A ratio of 20:80 (v/v) aqueous to organic has been shown to be effective for Tiamulin Fumarate.

-

Detection: UV detection at approximately 210 nm.

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

4.2.2. Thin-Layer Chromatography (TLC) - Densitometry TLC can be used as a complementary or alternative method.

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A mixture of solvents such as methanol, pentanol, ethyl acetate, and ammonia solution.

-

Detection: Densitometric scanning at a suitable wavelength (e.g., 220 nm). Visualization can also be achieved by spraying with 16% sulfuric acid and heating.

Workflow for Stability Testing

Caption: A typical workflow for conducting stability testing on Tiamulin-d10 HCl.

Mechanism of Action of Tiamulin

Tiamulin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This mechanism is crucial to understanding its biological activity and is not expected to be altered by deuteration.

-

Target: Tiamulin binds to the 50S subunit of the bacterial ribosome.

-

Action: Specifically, it interacts with the peptidyl transferase center (PTC) of the ribosome. This binding prevents the correct positioning of the aminoacyl-tRNA, thereby inhibiting the formation of peptide bonds and halting protein elongation. This ultimately leads to the cessation of bacterial growth and replication.

Signaling Pathway of Tiamulin's Action

Caption: Diagram illustrating the inhibitory action of Tiamulin on bacterial protein synthesis.

Conclusion

The stability and proper storage of this compound are paramount for its effective use in research and development. Adherence to the recommended storage conditions of +4°C in a dry, dark, and well-ventilated environment is essential. While specific long-term stability data for the deuterated form is limited, the provided experimental protocols for forced degradation and stability-indicating analytical methods, based on its non-deuterated analog, offer a robust framework for its stability assessment. Understanding its mechanism of action further aids in its application in microbiological and pharmacokinetic studies.

Tiamulin-d10 Hydrochloride: A Comprehensive Safety and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data for Tiamulin-d10 Hydrochloride. The information is compiled from various safety data sheets (SDS) and scientific resources to ensure a comprehensive understanding for researchers, scientists, and professionals in drug development. This document summarizes quantitative data, outlines experimental protocols, and visualizes key safety workflows.

Substance Identification and Properties

This compound is the deuterated form of Tiamulin Hydrochloride, a pleuromutilin antibiotic derivative. Stable isotope-labeled compounds like this compound are primarily used in research, particularly in pharmacokinetic studies as internal standards for mass spectrometry-based quantification.[1][]

Physical and Chemical Properties

The following tables summarize the available physical and chemical properties for this compound and its non-deuterated counterpart, Tiamulin. Data for the non-deuterated form is provided for reference, as it is often more extensively characterized.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1322626-74-3 | [][3] |

| Molecular Formula | C₂₈H₃₈D₁₀ClNO₄S | [3][4] |

| Molecular Weight | 540.26 g/mol | [3][4] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Storage Temperature | +4°C | [3] |

Table 2: Physical and Chemical Properties of Tiamulin (Non-deuterated)

| Property | Value | Source(s) |

| CAS Number | 55297-95-5 | [5] |

| Molecular Formula | C₂₈H₄₇NO₄S | [5] |

| Molecular Weight | 493.7 g/mol | [5] |

| Appearance | Sticky, translucent yellowish mass | [5] |

| Melting Point | 147-148 °C (Tiamulin Fumarate) | [5] |

| Solubility | Practically insoluble in water | [5] |

| XLogP3 | 5.6 | [5] |

Toxicological Information

Comprehensive toxicological data for this compound is limited. Therefore, data from the non-deuterated form, Tiamulin and its fumarate salt, are presented as a proxy. It is important to note that while the toxicological profiles are expected to be similar, they may not be identical.

Acute Toxicity

Table 3: Acute Toxicity Data for Tiamulin and its Fumarate Salt

| Test | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | 2230 mg/kg (Tiamulin) | [5] |

| LD50 | Rat | Subcutaneous | 4380 mg/kg (Tiamulin) | [5] |

| LD50 | Mouse | Oral | 841 mg/kg (Tiamulin Fumarate) | [1][6] |

| LD50 | Mouse | Subcutaneous | 521 mg/kg (Tiamulin Fumarate) | [1][6] |

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for Tiamulin and its salts may vary between suppliers. The most consistently reported classifications are presented below. For this compound, many suppliers state that it is not a hazardous substance.[7]

Table 4: GHS Hazard Statements for Tiamulin Fumarate

| Hazard Statement | Description | Source(s) |

| H302 | Harmful if swallowed | [8][9] |

| H315 | Causes skin irritation | [6][9] |

| H317 | May cause an allergic skin reaction | [10] |

| H319 | Causes serious eye irritation | [6][9] |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | [10] |

| H335 | May cause respiratory irritation | [6][9] |

| H410 | Very toxic to aquatic life with long lasting effects | [10] |

| H413 | May cause long lasting harmful effects to aquatic life | [11] |

Mechanism of Action and Toxicology

Tiamulin's primary mechanism of action is as an antibacterial agent.[12] It inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[12] This binding interferes with the peptidyl transferase center, preventing the formation of peptide bonds and ultimately halting bacterial growth.[12]

The toxicological effects in mammals are not fully elucidated at the signaling pathway level in publicly available safety documents. However, in vitro cytotoxicity studies have been performed on various cell lines.

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited in the SDS are often not provided. Therefore, this section outlines representative, standardized protocols for common in vitro cytotoxicity assays that are used to assess the potential toxicity of chemical compounds.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[13][14][15] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[13][14][15]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Exposure: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[15]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[15]

LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis.[16][17][18][19] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[19] The intensity of the color is proportional to the number of lysed cells.[19]

Protocol:

-

Cell Seeding and Treatment: Plate and treat cells as described in the MTT assay protocol.

-

Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.[16]

-

LDH Reaction: Add the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[17]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[16]

Neutral Red Uptake Assay

This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye, neutral red, in their lysosomes.

Principle: Healthy, viable cells take up and accumulate neutral red in their lysosomes.[20][21][22][23] When cells are damaged or die, their ability to retain the dye is diminished.[20][22] The amount of dye retained is proportional to the number of viable cells.[20][22]

Protocol:

-

Cell Seeding and Treatment: Plate and treat cells as described in the previous protocols.

-

Dye Incubation: After treatment, incubate the cells with a medium containing neutral red for approximately 2-3 hours.[20]

-

Washing: Wash the cells to remove any unincorporated dye.[20]

-

Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the cells.[20]

-

Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm.[24]

Safety Workflows and Logical Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate key safety-related workflows for handling this compound in a laboratory setting.

Risk Assessment for a New Chemical

Caption: A flowchart outlining the key steps in performing a risk assessment for a new chemical like this compound.[25][26][27][28][29]

Laboratory Chemical Spill Response

Caption: A workflow for responding to a chemical spill in a laboratory setting.[30][31][32][33][34]

Personal Protective Equipment (PPE) Logic

Caption: A diagram illustrating the necessary personal protective equipment for handling this compound powder.[9][10][11]

Conclusion

This technical guide provides a consolidated overview of the safety information for this compound, intended for a scientific audience. While comprehensive data for the deuterated form is limited, information from its non-deuterated counterparts serves as a valuable reference for safe handling and experimental design. The provided standardized protocols and safety workflows offer a framework for responsible laboratory practices when working with this compound. Researchers should always consult the most recent and specific Safety Data Sheet provided by their supplier before use and perform a thorough risk assessment for their specific experimental conditions.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. Tiamulin | C28H47NO4S | CID 656958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. zycz.cato-chem.com [zycz.cato-chem.com]

- 8. Tiamulin Fumarate | C32H51NO8S | CID 23725049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. Tiamulin SDS, 55297-95-5 Safety Data Sheets - ECHEMI [echemi.com]

- 12. Page loading... [wap.guidechem.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. MTT assay overview | Abcam [abcam.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LDH cytotoxicity assay [protocols.io]

- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. qualitybiological.com [qualitybiological.com]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. Neutral Red Uptake Assay | RE-Place [re-place.be]

- 23. iivs.org [iivs.org]

- 24. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 25. sbnsoftware.com [sbnsoftware.com]

- 26. researchgate.net [researchgate.net]

- 27. Chemical Risk Assessment and Regulatory Decision Making - American Chemical Society [acs.org]

- 28. Risk assessment procedure | Kao Chemicals [chemical.kao.com]

- 29. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]

- 30. westlab.com [westlab.com]

- 31. trdsf.com [trdsf.com]

- 32. Chemical Spill Management and Response | Lab Manager [labmanager.com]

- 33. Guide for Chemical Spill Response - American Chemical Society [acs.org]

- 34. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

Commercial Suppliers and Technical Guide for Tiamulin-d10 Hydrochloride

For researchers, scientists, and drug development professionals, Tiamulin-d10 Hydrochloride is a critical analytical standard. This deuterated analog of the pleuromutilin antibiotic Tiamulin is primarily utilized as an internal standard in pharmacokinetic and residue analysis studies. Its stable isotope label allows for precise quantification in complex biological matrices by mass spectrometry. This guide provides an in-depth overview of commercial suppliers, key technical data, and a representative experimental protocol for its application.

Commercial Availability and Specifications

Several reputable suppliers offer this compound for research purposes. The compound is typically supplied as a neat solid, and its key specifications are summarized below for easy comparison. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

Table 1: Commercial Supplier Specifications for this compound

| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Santa Cruz Biotechnology | sc-217694 | 1322626-74-3 | C₂₈H₃₈D₁₀ClNO₄S | 540.26 | Not specified |

| BOC Sciences | 1322626-74-3 | 1322626-74-3 | C₂₈H₃₈D₁₀ClNO₄S | 540.26 | Not specified |

| LGC Standards | TRC-T436602 | 1322626-74-3 | C₂₈H₃₈D₁₀ClNO₄S | 540.26 | >95% (HPLC) |

| Alfa Chemistry | ACM1322626743 | 1322626-74-3 | C₂₈H₃₈D₁₀ClNO₄S | 540.26 | Not specified |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Unlabeled CAS Number | 55297-95-5[1][2] |

| Alternate Name | Dynamutilin-d10[1] |

| Storage Temperature | +4°C[2] |

| Physical Form | Neat Solid[2] |

Mechanism of Action of Tiamulin

Tiamulin, the non-labeled parent compound, is a bacteriostatic antibiotic that inhibits protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, specifically at the peptidyl transferase center, thereby preventing the formation of peptide bonds.[3] This mechanism is effective against a range of Gram-positive bacteria and Mycoplasma species.[3][4]

Experimental Protocol: Quantification of Tiamulin in Biological Matrices using LC-MS/MS with this compound as an Internal Standard

The following is a representative protocol synthesized from established methodologies for the analysis of Tiamulin in biological samples, such as plasma or tissue homogenates.[5][6][7] this compound is employed as an internal standard to correct for matrix effects and variations in sample processing and instrument response.

Preparation of Standard and Internal Standard Solutions

-

Tiamulin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Tiamulin analytical standard in 10 mL of methanol.

-

This compound (Internal Standard) Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of this compound in 10 mL of methanol.

-

Working Standard Solutions: Serially dilute the Tiamulin stock solution with a suitable solvent (e.g., methanol or acetonitrile) to prepare a series of working standards for constructing a calibration curve.[6]

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the same solvent as the working standards.

Sample Preparation (Protein Precipitation)

-

To a 1.5 mL microcentrifuge tube, add 200 µL of the biological sample (e.g., plasma).

-

Add a fixed volume of the internal standard working solution (e.g., 20 µL of 100 ng/mL this compound).

-

Add three volumes of cold acetonitrile (600 µL) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase starting composition.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.[7]

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both Tiamulin and this compound need to be determined by direct infusion and optimization. The mass difference of 10 Da for the deuterated standard will be reflected in the precursor ion m/z.

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Tiamulin to this compound against the concentration of the Tiamulin standards.

-

Determine the concentration of Tiamulin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Research Workflow

The following diagrams illustrate the logical flow from sourcing the analytical standard to its application in a research setting.

Caption: A workflow diagram illustrating the process from procurement of this compound to its use in quantitative analysis.

Caption: A signaling pathway diagram illustrating the mechanism of action of Tiamulin.

References

- 1. thepigsite.com [thepigsite.com]

- 2. Pharmacokinetics and antibacterial activity of tiamulin after single and multiple oral administrations in geese - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Tissue Residues and Pharmacokinetic/Pharmacodynamic Modeling of Tiamulin Against Mycoplasma anatis in Ducks [frontiersin.org]

- 4. scispace.com [scispace.com]

- 5. Frontiers | Pharmacokinetic/Pharmacodynamic Profiles of Tiamulin in an Experimental Intratracheal Infection Model of Mycoplasma gallisepticum [frontiersin.org]

- 6. Frontiers | A UPLC-MS/MS method for simultaneous determination of tiamulin and its metabolites in Crucian carp (Carassius carassius): an in vivo metabolism and tissue distribution study [frontiersin.org]

- 7. Development and validation of an LC-MS/MS method for the quantification of tiamulin, trimethoprim, tylosin, sulfadiazine and sulfamethazine in medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative analysis of Tiamulin in tissues using a deuterated standard

An Application Note for the Quantitative Analysis of Tiamulin in Animal Tissues using a Deuterated Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the veterinary antibiotic Tiamulin in various animal tissues, including liver, muscle, and fat. Tiamulin is a semi-synthetic pleuromutilin derivative used to treat bacterial infections in swine and poultry.[1][2][3] Monitoring its residue levels in edible tissues is crucial for food safety.[4][5] This method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) and utilizes a stable isotope-labeled internal standard, Tiamulin-d_x_ (e.g., Tiamulin-¹³C₄), to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[3] The protocol provides comprehensive steps for sample homogenization, solid-phase extraction (SPE), and LC-MS/MS parameterization, making it suitable for regulatory monitoring and pharmacokinetic studies.

Experimental Workflow

The overall procedure for the analysis of Tiamulin in tissue samples is outlined below. It involves tissue preparation, extraction of the analyte and internal standard, cleanup to remove interfering substances, and final quantification by LC-MS/MS.

Experimental Protocols

Materials and Reagents

-

Standards: Tiamulin hydrogen fumarate (analytical standard), Tiamulin-¹³C₄ Fumarate (internal standard, IS).[3]

-

Solvents: Acetonitrile, Methanol, n-Hexane (all HPLC or LC-MS grade).[3]

-

Reagents: Formic acid, Ammonium acetate, L-tartaric acid, Sodium carbonate.[3][6]

-

Water: Ultrapure water (18.2 MΩ·cm).

-

SPE Cartridges: C18 solid-phase extraction cartridges (e.g., Bond Elut C18, 500 mg, 3 mL).[7]

-

Equipment: High-speed blender/homogenizer, vortex mixer, centrifuge, nitrogen evaporator, analytical balance, LC-MS/MS system.

Preparation of Standard Solutions

-

Stock Solutions (100 µg/mL): Accurately weigh and dissolve Tiamulin and Tiamulin-¹³C₄ in methanol to prepare individual stock solutions.[3] Store at -20°C for up to 6 months.[5]

-

Working Standard Solutions: Serially dilute the Tiamulin stock solution with acetonitrile or mobile phase to prepare working solutions for the calibration curve.

-

IS Spiking Solution (e.g., 100 ng/mL): Dilute the Tiamulin-¹³C₄ stock solution in acetonitrile.

Sample Preparation and Extraction

This protocol is a composite based on validated methods for tissue analysis.[3][5][7]

-

Weigh approximately 2 g (± 0.01 g) of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.[3][5]

-

Add a known volume (e.g., 50 µL) of the IS spiking solution (100 ng/mL) to all samples, calibrators, and quality controls (except the blank).[3]

-

Add 10 mL of extraction solvent (e.g., acetonitrile with 2% formic acid).[3]

-

Vortex the mixture vigorously for 30-60 seconds.[3]

-

Extract using an ultrasonic bath for 10 minutes.[3]

-

Centrifuge the tubes at ≥4000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Optional Liquid-Liquid Cleanup: For fatty tissues, a defatting step with n-hexane may be performed. Add n-hexane, vortex, centrifuge, and discard the upper n-hexane layer.[7][8]

Solid-Phase Extraction (SPE) Cleanup

-

Condition: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

-

Load: Load the supernatant from the extraction step onto the conditioned cartridge.

-

Wash: Wash the cartridge with 3 mL of water or a mild organic solution (e.g., 10% methanol in water) to remove polar interferences.

-

Elute: Elute the Tiamulin and IS from the cartridge with 5 mL of methanol or acetonitrile.

-

Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C.[8]

-

Reconstitute: Reconstitute the dry residue in 1 mL of the initial mobile phase (e.g., 80% Solvent A, 20% Solvent B). Vortex to dissolve and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

The following parameters are a starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Value | Reference |

|---|---|---|

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) | [3] |

| Mobile Phase A | 0.05% Formic acid & 5 mM Ammonium acetate in Water | [3] |

| Mobile Phase B | Acetonitrile | [3] |

| Flow Rate | 0.3 mL/min | [3] |

| Injection Volume | 5 - 10 µL | [3][9] |

| Column Temp. | 30 - 40°C | [3][10] |

| Gradient | 0-0.5 min, 20% B; 0.5-4.0 min, 20-60% B; 4.0-4.5 min, 60-20% B; 4.5-5.0 min, 20% B |[3] |

Table 2: Mass Spectrometry (MS/MS) Parameters

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | [3][10] |

| Capillary Voltage | 3.5 kV | [3] |

| Source Temp. | 120°C | [10] |

| Desolvation Temp. | 385 - 400°C | [3][10] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [10] |

| MRM Transitions | Tiamulin: 494.5 → 192.0 (Quantifier), 494.5 → 118.6 (Qualifier) Tiamulin-¹³C₄: Adjust m/z based on labeling8-α-hydroxymutilin: 337.4 → 282.8 | [9][10] |

| Collision Energy | Optimize by infusion; Tiamulin ~30-56 V |[9] |

Method Validation and Performance

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[5] Key validation parameters are summarized below, based on published data for similar methods.

Table 3: Summary of Method Performance Characteristics

| Parameter | Typical Value | Reference |

|---|---|---|

| Linearity Range | 5 - 1000 ng/mL (or µg/kg in matrix) | [3] |

| Correlation Coeff. (R²) | > 0.99 | [1][3] |

| Limit of Detection (LOD) | 0.03 µg/kg | [3] |

| Limit of Quantification (LOQ) | 0.1 µg/kg | [3] |

| Recovery | 80 - 110% | [1][3] |

| Precision (RSD%) | < 15% |[3] |

Tiamulin Metabolism

Understanding the metabolism of Tiamulin is important as residue regulations often include key metabolites.[4][5][11] Tiamulin undergoes Phase I metabolism, primarily through hydroxylation and N-deethylation.[2] The marker residue for Tiamulin in some jurisdictions is 8-α-hydroxymutilin.[4][11]

Conclusion

The LC-MS/MS method presented here provides a reliable and sensitive tool for the quantification of Tiamulin in animal tissues. The use of a deuterated internal standard is critical for achieving the accuracy and precision required for regulatory compliance and food safety analysis. The detailed extraction, cleanup, and analysis protocols can be readily adapted by analytical laboratories for high-throughput screening and quantitative confirmation of Tiamulin residues.

References

- 1. fda.gov.tw [fda.gov.tw]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | A UPLC-MS/MS method for simultaneous determination of tiamulin and its metabolites in Crucian carp (Carassius carassius): an in vivo metabolism and tissue distribution study [frontiersin.org]

- 4. Analysis of Transfer of Tiamulin to Animal Tissue after Oral Administration: An Important Factor for Ensuring Food Safety and Environmental Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of Transfer of Tiamulin to Animal Tissue after Oral Administration: An Important Factor for Ensuring Food Safety and Environmental Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Tissue Residues and Pharmacokinetic/Pharmacodynamic Modeling of Tiamulin Against Mycoplasma anatis in Ducks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jfda-online.com [jfda-online.com]

- 9. Determination of Tiamulin Concentration in Sow Milk and in Sera of Suckling Piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Tiamulin using Tiamulin-d10 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiamulin is a pleuromutilin antibiotic used in veterinary medicine to treat various bacterial infections in livestock, particularly swine and poultry. Accurate quantification of Tiamulin in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, residue analysis, and quality control. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method coupled with tandem mass spectrometry (LC-MS/MS) for the determination of Tiamulin, utilizing Tiamulin-d10 as an internal standard to ensure high accuracy and precision.

Physicochemical Properties of Tiamulin

A thorough understanding of the physicochemical properties of Tiamulin is essential for method development.

| Property | Value | Reference |

| Molecular Formula | C28H47NO4S | [1] |

| Molecular Weight | 493.7 g/mol | [1] |

| pKa (Strongest Basic) | 9.51 | [2] |

| Solubility | Soluble in methanol, acetonitrile, and DMSO. Water solubility is 11 mg/mL. | [3] |

Experimental Protocols

Materials and Reagents

-

Tiamulin hydrogen fumarate reference standard

-

Tiamulin-d10 internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium carbonate

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Animal plasma (e.g., porcine, avian)

-

Solid-Phase Extraction (SPE) cartridges (C18, 500 mg, 3 mL)

Standard Solution Preparation

Tiamulin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tiamulin hydrogen fumarate and dissolve it in 10 mL of methanol.

Tiamulin-d10 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Tiamulin-d10 and dissolve it in 1 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Tiamulin stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. Spike each working standard with the Tiamulin-d10 IS to a final concentration of 100 ng/mL.

Sample Preparation from Animal Plasma

The following workflow outlines the solid-phase extraction (SPE) procedure for animal plasma samples.

Caption: Solid-Phase Extraction Workflow for Plasma Samples.

HPLC and Mass Spectrometry Conditions

The separation and detection of Tiamulin and Tiamulin-d10 are achieved using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35°C |

| UV Detection (Optional) | 212 nm |

Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole with Electrospray Ionization (ESI) |

| Ionization Mode | Positive |

| Multiple Reaction Monitoring (MRM) Transitions: | |

| Tiamulin | Precursor Ion: 494.3 m/z, Product Ions: 192.1 m/z, 118.1 m/z |

| Tiamulin-d10 (IS) | Precursor Ion: 504.4 m/z, Product Ions: 192.1 m/z, 118.1 m/z |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for each transition |

| Ion Source Temperature | 500°C |

Method Validation